molecular formula C8H17ClN4O B15133630 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine CAS No. 1431964-87-2

1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine

Katalognummer: B15133630
CAS-Nummer: 1431964-87-2
Molekulargewicht: 220.70 g/mol
InChI-Schlüssel: BHNCZKJXTCXQMR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine is a chemical compound with potential applications in various fields of scientific research. Its unique structure, featuring an ethyl group and a methoxyethyl group attached to a pyrazole ring, makes it an interesting subject for study in chemistry, biology, medicine, and industry.

Vorbereitungsmethoden

The synthesis of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine typically involves multi-step organic reactions. The starting materials and reaction conditions can vary, but a common approach includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound.

    Introduction of the ethyl group: This step often involves alkylation using an ethyl halide in the presence of a base.

    Attachment of the methoxyethyl group: This can be done through nucleophilic substitution reactions using 2-methoxyethyl halides.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance efficiency.

Analyse Chemischer Reaktionen

1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially yielding amine derivatives.

    Substitution: Nucleophilic substitution reactions can occur, especially at the methoxyethyl group, using reagents such as alkyl halides or sulfonates.

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Its potential biological activity makes it a candidate for studies in pharmacology and biochemistry.

    Medicine: Research into its potential therapeutic effects, such as anti-inflammatory or anticancer properties, is ongoing.

    Industry: It may be used in the development of new materials or as an intermediate in the production of pharmaceuticals.

Wirkmechanismus

The mechanism of action of 1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor binding: It may bind to specific receptors, modulating cellular signaling processes.

    Gene expression: The compound could influence gene expression, leading to changes in protein synthesis and cellular function.

Vergleich Mit ähnlichen Verbindungen

1-ethyl-N~3~-(2-methoxyethyl)-1H-pyrazole-3,4-diamine can be compared with other similar compounds, such as:

    1-ethyl-N~3~-(2-hydroxyethyl)-1H-pyrazole-3,4-diamine: This compound has a hydroxyethyl group instead of a methoxyethyl group, which may affect its reactivity and biological activity.

    1-ethyl-N~3~-(2-chloroethyl)-1H-pyrazole-3,4-diamine:

The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties.

Eigenschaften

CAS-Nummer

1431964-87-2

Molekularformel

C8H17ClN4O

Molekulargewicht

220.70 g/mol

IUPAC-Name

1-ethyl-3-N-(2-methoxyethyl)pyrazole-3,4-diamine;hydrochloride

InChI

InChI=1S/C8H16N4O.ClH/c1-3-12-6-7(9)8(11-12)10-4-5-13-2;/h6H,3-5,9H2,1-2H3,(H,10,11);1H

InChI-Schlüssel

BHNCZKJXTCXQMR-UHFFFAOYSA-N

Kanonische SMILES

CCN1C=C(C(=N1)NCCOC)N.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.